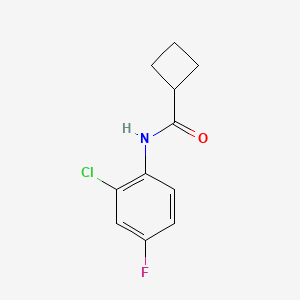
N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide, commonly known as CCG-203971, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CCG-203971 has been shown to inhibit the activity of a key enzyme involved in cancer cell proliferation, making it a promising candidate for cancer treatment.
Mecanismo De Acción
CCG-203971 works by binding to the active site of the Gli1 enzyme, preventing its activity and inhibiting downstream signaling in the Hedgehog pathway. This results in reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CCG-203971 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCG-203971 in lab experiments is its specificity for the Gli1 enzyme, making it a useful tool for studying the Hedgehog signaling pathway. However, one limitation is its relatively low potency, which may require higher concentrations to achieve significant inhibition.
Direcciones Futuras
There are several potential future directions for research on CCG-203971. One area of interest is the development of more potent analogs of CCG-203971 with improved anti-cancer activity. Another potential direction is the investigation of CCG-203971 in combination with other cancer therapies, such as chemotherapy or radiation. Additionally, further research is needed to fully understand the biochemical and physiological effects of CCG-203971, including its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of CCG-203971 involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The most commonly used method for synthesizing CCG-203971 involves the reaction of 2-chloro-4-fluoroaniline with cyclobutanecarboxylic acid, followed by coupling with a suitable amine.
Aplicaciones Científicas De Investigación
CCG-203971 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the enzyme Gli1, which is involved in the Hedgehog signaling pathway. This pathway is frequently activated in cancer cells, leading to increased cell proliferation and tumor growth. Inhibition of Gli1 activity by CCG-203971 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-9-6-8(13)4-5-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBIWJXLAHQPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
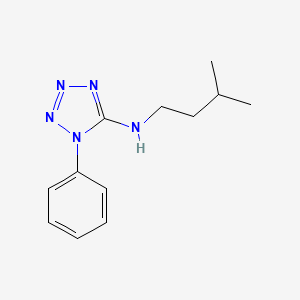
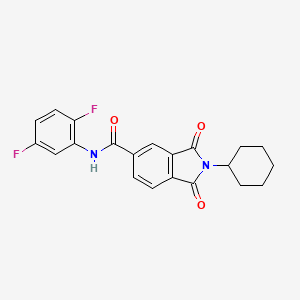
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)
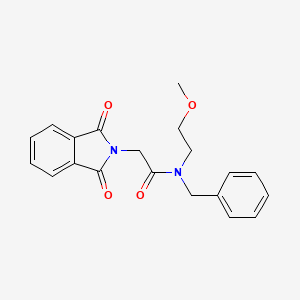
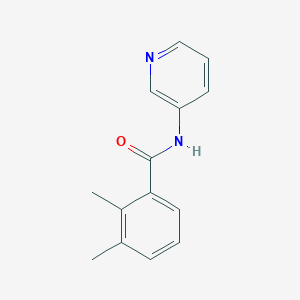
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)
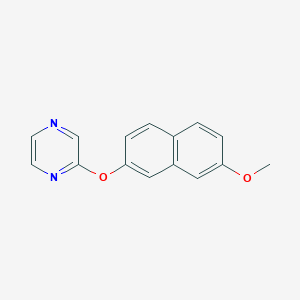
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)